molecular formula C15H8BrNO5 B12482464 4-(5-Bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid

4-(5-Bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid

Cat. No.: B12482464
M. Wt: 362.13 g/mol
InChI Key: QRJUPAKWHJDABI-UHFFFAOYSA-N
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Description

4-(5-Bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid is a complex organic compound that features a brominated isoindoline structure fused with a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid typically involves the bromination of isoindoline derivatives followed by coupling with hydroxybenzoic acid. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The bromine atom can be reduced to form a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Debrominated isoindoline derivatives.

    Substitution: Amino or thiol-substituted isoindoline derivatives.

Scientific Research Applications

4-(5-Bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated isoindoline structure allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The hydroxybenzoic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-1,3-dioxoisoindol-2-yl)propanoic acid
  • (5-Bromo-1,3-dioxoisoindol-2-yl)acetic acid
  • 4-{[(5-Bromo-1,3-dioxoisoindol-2-yl)methyl]amino}benzoic acid

Uniqueness

4-(5-Bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid is unique due to the presence of both a brominated isoindoline and a hydroxybenzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C15H8BrNO5

Molecular Weight

362.13 g/mol

IUPAC Name

4-(5-bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid

InChI

InChI=1S/C15H8BrNO5/c16-7-1-3-9-11(5-7)14(20)17(13(9)19)8-2-4-10(15(21)22)12(18)6-8/h1-6,18H,(H,21,22)

InChI Key

QRJUPAKWHJDABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O)C(=O)O

Origin of Product

United States

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